molecular formula C13H8ClN3O2 B4636970 5-(2-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(2-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4636970
M. Wt: 273.67 g/mol
InChI Key: VFDRXAYSCSDIHL-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties .

Mechanism of Action

Target of Action

The primary targets of 5-(2-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are protein tyrosine kinases . These enzymes play a crucial role in the regulation of cellular processes such as cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

The compound interacts with its targets by binding to the extracellular regions of receptor tyrosine kinases (RTKs). The binding of the compound stabilizes the generation of active dimers, which activates protein tyrosine kinases . This activation leads to a cascade of intracellular signaling events, resulting in changes in cellular function .

Biochemical Pathways

The activation of protein tyrosine kinases by this compound affects several biochemical pathways. These include pathways involved in cell growth, differentiation, and apoptosis . The compound’s action on these pathways can lead to downstream effects such as inhibition of cell proliferation and induction of cell death .

Pharmacokinetics

Similar compounds have been shown to have good oral bioavailability . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would impact its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action include inhibition of cell proliferation and induction of apoptosis . These effects are primarily due to the compound’s interaction with protein tyrosine kinases and its impact on related biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) . The Gould–Jacobs reaction is also commonly used, involving the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

5-(2-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific chemical structure, which allows it to interact with a variety of molecular targets. This versatility makes it a valuable compound for research in multiple scientific fields .

Properties

IUPAC Name

5-(2-chlorophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2/c14-9-4-2-1-3-7(9)8-5-6-15-11-10(8)12(18)17-13(19)16-11/h1-6H,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDRXAYSCSDIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C(=NC=C2)NC(=O)NC3=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
5-(2-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
5-(2-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
5-(2-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
5-(2-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
5-(2-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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